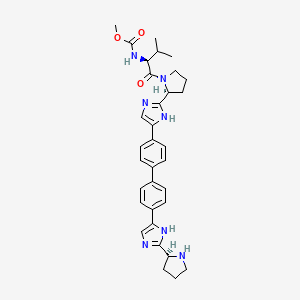
Monodes(N-carboxymethyl)valine Daclatasvir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monodes(N-carboxymethyl)valine Daclatasvir: is a degradation product of Daclatasvir, a potent inhibitor of the Hepatitis C virus (HCV) NS5A protein .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Monodes(N-carboxymethyl)valine Daclatasvir involves the degradation of Daclatasvir under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound can be synthesized through controlled degradation processes involving hydrolysis and other chemical reactions .
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized laboratories equipped with advanced analytical and synthetic capabilities. The process involves the use of high-purity reagents and solvents, along with precise control of reaction conditions to ensure the consistent production of the compound .
化学反应分析
Types of Reactions: Monodes(N-carboxymethyl)valine Daclatasvir undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different degradation products.
Oxidation: It can undergo oxidation reactions in the presence of oxidizing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid, sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield smaller fragments of the original molecule, while oxidation can introduce new functional groups .
科学研究应用
Monodes(N-carboxymethyl)valine Daclatasvir has several scientific research applications, including:
作用机制
Monodes(N-carboxymethyl)valine Daclatasvir exerts its effects by interacting with the HCV NS5A protein, similar to Daclatasvir. The compound binds to the NS5A protein, inhibiting its function and thereby preventing the replication of the Hepatitis C virus . The exact molecular targets and pathways involved in this interaction are still under investigation, but it is known that the compound disrupts the viral replication process .
相似化合物的比较
Daclatasvir: The parent compound from which Monodes(N-carboxymethyl)valine Daclatasvir is derived.
Other NS5A Inhibitors: Compounds such as Ledipasvir and Ombitasvir, which also inhibit the HCV NS5A protein but have different chemical structures and degradation pathways.
Uniqueness: this compound is unique due to its specific degradation pathway and the insights it provides into the stability and behavior of Daclatasvir. Its study helps in understanding the long-term stability of antiviral drugs and in developing more effective formulations .
属性
IUPAC Name |
methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]butan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O3/c1-20(2)29(39-33(42)43-3)32(41)40-17-5-7-28(40)31-36-19-27(38-31)24-14-10-22(11-15-24)21-8-12-23(13-9-21)26-18-35-30(37-26)25-6-4-16-34-25/h8-15,18-20,25,28-29,34H,4-7,16-17H2,1-3H3,(H,35,37)(H,36,38)(H,39,42)/t25-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLPGQSNBFUPQA-FMYROPPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














